1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine
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Overview
Description
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Methylation: Introduction of a methyl group to the piperazine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in pain management due to its interaction with ion channels like TRPA1 and TRPV1.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine involves its interaction with molecular targets such as ion channels. For instance, it acts as an antagonist to TRPA1 and TRPV1 ion channels, which play a role in pain perception . By blocking these channels, the compound can potentially alleviate pain and inflammation.
Comparison with Similar Compounds
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine can be compared with other similar compounds such as:
1-(3-Fluoro-2-nitrophenyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperazine ring.
1-(2-Fluoro-3-nitrophenyl)ethanone: Contains a ketone group instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUACWKLZAFYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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